molecular formula C17H17ClN4O4S B2551929 2-(3-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251545-35-3

2-(3-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B2551929
CAS No.: 1251545-35-3
M. Wt: 408.86
InChI Key: DCDVRQYQVCTZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a compound that has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a promising target in cancer immunotherapy . The compound is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold .


Molecular Structure Analysis

The molecular structure of the compound is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This scaffold is underexploited among the heme-binding moieties .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques

A study by Ito et al. (1980) discusses the preparation of 3-Phenyl[1,2,4]triazolo[4,3-a]pyridines from N-(Phenylsulfonyl)benzohydrazonoyl Chloride and Pyridines, highlighting a method that might be applicable to the synthesis of related compounds (Ito et al., 1980).

Molecular Structure and Interactions

Chai et al. (2019) synthesized 1,2,4-triazolo[1,5-a]pyridine derivatives and studied their supramolecular synthons in solid states. This work underscores the influence of substituents on the crystal structures of such compounds, providing insights into the structural chemistry essential for pharmaceutical development and crystal engineering applications (Chai et al., 2019).

Potential Applications

Pharmaceutical Development

The synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives, as reported by Bektaş et al. (2007), demonstrate the potential for developing antimicrobial agents from triazolopyridine derivatives. This study highlights the versatility of these compounds in medicinal chemistry (Bektaş et al., 2007).

Material Science

The work by Krylov et al. (2019) on synthesizing ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization opens avenues for the development of new materials with potential applications in organic electronics and photovoltaics (Krylov et al., 2019).

Antihypertensive Agents

A study by Bayomi et al. (1999) synthesizes a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, indicating their potential as antihypertensive agents. This research underscores the therapeutic potential of triazolopyridine derivatives in cardiovascular diseases (Bayomi et al., 1999).

Mechanism of Action

Future Directions

The compound represents a novel class of potential IDO1 inhibitors . Thanks to the rational and in silico-guided design of analogues, an improvement of the potency to sub-micromolar levels has been achieved, with excellent in vitro metabolic stability and exquisite selectivity with respect to other heme-containing enzymes . This suggests that the compound and its analogues could be further explored in the context of cancer immunotherapy .

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-6-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O4S/c18-14-3-1-2-13(10-14)11-22-17(23)21-12-15(4-5-16(21)19-22)27(24,25)20-6-8-26-9-7-20/h1-5,10,12H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDVRQYQVCTZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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